molecular formula C16H13ClN4O2S B2454002 (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide CAS No. 1173311-60-8

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide

Cat. No.: B2454002
CAS No.: 1173311-60-8
M. Wt: 360.82
InChI Key: LESZIUQWNMOURX-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrazolylpyridinyl moiety, and an ethenesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazolylpyridinyl intermediate: This step involves the reaction of 3-chloropyridine with hydrazine to form the pyrazole ring.

    Coupling with chlorophenyl group: The intermediate is then coupled with 4-chlorobenzaldehyde under basic conditions to form the desired chlorophenyl-pyrazolylpyridinyl compound.

    Introduction of the ethenesulfonamide group: Finally, the compound is reacted with ethenesulfonyl chloride in the presence of a base to introduce the ethenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethenesulfonamide group, converting it to the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties. Research in this area is ongoing to determine its efficacy and safety.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide: shares similarities with other sulfonamide derivatives and pyrazolylpyridinyl compounds.

    Sulfonamide derivatives: Known for their antibacterial properties and use in drug design.

    Pyrazolylpyridinyl compounds: Investigated for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-14-4-2-13(3-5-14)8-11-24(22,23)20-15-6-7-16(18-12-15)21-10-1-9-19-21/h1-12,20H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESZIUQWNMOURX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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